Methyl-2-(cyclohexylsulphonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a cyclohexylsulfonyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with cyclohexylsulfonyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the esterification process is facilitated by the use of a catalyst like dimethylaminopyridine (DMAP) or triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core or the cyclohexylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-methyl-, methyl ester
- Benzoic acid, 2-(phenylsulfonyl)-, methyl ester
- Benzoic acid, 2-(cyclohexylthio)-, methyl ester
Uniqueness
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
861113-49-7 |
---|---|
Molekularformel |
C14H18O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
methyl 2-cyclohexylsulfonylbenzoate |
InChI |
InChI=1S/C14H18O4S/c1-18-14(15)12-9-5-6-10-13(12)19(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
FUAMFXZQNPFPNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.